2-(2-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate
Overview
Description
2-(2-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate is an organic compound with the molecular formula C16H12BrClO3 This compound is characterized by the presence of a chlorophenyl group, a bromo-methylbenzoate moiety, and an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate typically involves the esterification of 3-bromo-4-methylbenzoic acid with 2-(2-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
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Step 1: Preparation of 3-bromo-4-methylbenzoic acid
- Starting from 4-methylbenzoic acid, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylbenzoic acid.
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Step 2: Esterification
- 3-bromo-4-methylbenzoic acid is reacted with 2-(2-chlorophenyl)-2-oxoethanol in the presence of DCC and DMAP in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
- The compound can undergo nucleophilic substitution reactions at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine atom to form new derivatives.
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Oxidation Reactions
- The methyl group on the benzoate moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction Reactions
- The carbonyl group in the oxoethyl linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with new functional groups replacing the bromine atom.
Oxidation: 3-bromo-4-methylbenzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers investigate the biological activities of the compound and its derivatives, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate depends on its interaction with molecular targets. For instance, if the compound exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The exact pathways and molecular targets can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-2-oxoethyl 4-bromobenzoate
- 2-(2-chlorophenyl)-2-oxoethyl 3-chloro-4-methylbenzoate
- 2-(2-chlorophenyl)-2-oxoethyl 3-bromo-4-ethylbenzoate
Uniqueness
2-(2-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a methyl group on the benzoate moiety, along with the chlorophenyl and oxoethyl linkages, makes this compound particularly versatile for various synthetic and research applications.
Properties
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 3-bromo-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO3/c1-10-6-7-11(8-13(10)17)16(20)21-9-15(19)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAAMJTUJKSIMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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